molecular formula C10H14N2O2 B3365004 5-(cyclopentylmethoxy)pyridazin-3(2H)-one CAS No. 1191454-44-0

5-(cyclopentylmethoxy)pyridazin-3(2H)-one

Cat. No. B3365004
M. Wt: 194.23 g/mol
InChI Key: DZFMHZQLJOBRIY-UHFFFAOYSA-N
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Patent
US08258134B2

Procedure details

A pressure vial containing a mixture of 4-chloro-5-cyclopentylmethoxy-2H-pyridazin-3-one (Intermediate 60, 0.75 g, 3.27 mmol), water (12 mL), and a 2N aqueous sodium hydroxide solution (2.1 mL) was treated with 10% palladium on carbon (75.1 mg, 10% weight of 4-chloro-5-cyclopentylmethoxy-2H-pyridazin-3-one). The reaction was then pressurized with hydrogen (40 psi), where it shook overnight. The resulting reaction mixture was removed from the hydrogenator and then warmed with a heat gun and quickly filtered through filter paper. The filter cake was rinsed with warm water and methylene chloride. The filtrate was filtered through filter paper to remove some residual catalyst and washed with methylene chloride. The filtrate was concentrated in vacuo to remove organics. Upon concentrating the aqueous layer was acidified with a 1N aqueous hydrochloric acid solution. The resulting precipitate was collected by filtration, rinsed with water and then dried in vacuo to afford 5-cyclopentylmethoxy-2H-pyridazin-3-one (499.6 mg, 78%) as an off-white solid; ES+-HRMS m/e calcd for C10H14N2O2 [M+H+] 195.1128, found 195.1128. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.23-1.38 (m, 2H), 1.46-1.67 (m, 4H), 1.68-1.82 (m, 2H), 2.23-2.34 (m, 1H), 3.87 (d, J=7.0 Hz, 2H), 6.17 (s, 1H), 7.65 (d, J=2.6 Hz, 1H), 12.61 (br s, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
75.1 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[NH:4][N:5]=[CH:6][C:7]=1[O:8][CH2:9][CH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.[OH-].[Na+].[H][H]>[Pd].O>[CH:10]1([CH2:9][O:8][C:7]2[CH:6]=[N:5][NH:4][C:3](=[O:15])[CH:2]=2)[CH2:11][CH2:12][CH2:13][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C(NN=CC1OCC1CCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(NN=CC1OCC1CCCC1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75.1 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
shook overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A pressure vial containing
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was removed from the hydrogenator
TEMPERATURE
Type
TEMPERATURE
Details
warmed with a heat gun
FILTRATION
Type
FILTRATION
Details
quickly filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
WASH
Type
WASH
Details
The filter cake was rinsed with warm water and methylene chloride
FILTRATION
Type
FILTRATION
Details
The filtrate was filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CUSTOM
Type
CUSTOM
Details
to remove some residual catalyst
WASH
Type
WASH
Details
washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove organics
CONCENTRATION
Type
CONCENTRATION
Details
Upon concentrating the aqueous layer
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)COC1=CC(NN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 499.6 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.